molecular formula C12H16N2O B11926838 2-(Hydroxymethyl)-5-(tert-butyl)benzimidazole CAS No. 2006277-24-1

2-(Hydroxymethyl)-5-(tert-butyl)benzimidazole

Cat. No.: B11926838
CAS No.: 2006277-24-1
M. Wt: 204.27 g/mol
InChI Key: LFAANLXFJBEWPR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(tert-butyl)benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. The presence of the hydroxymethyl and tert-butyl groups in the benzimidazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(tert-butyl)benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxymethylation: The hydroxymethyl group can be introduced by reacting the benzimidazole derivative with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group and hydroxymethyl group in a controlled manner, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring, using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(Formyl)-5-(tert-butyl)benzimidazole or 2-(Carboxyl)-5-(tert-butyl)benzimidazole.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-5-(tert-butyl)benzimidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(tert-butyl)benzimidazole involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)benzimidazole: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    5-(tert-Butyl)benzimidazole:

    2-(Hydroxymethyl)-5-methylbenzimidazole: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.

Uniqueness

2-(Hydroxymethyl)-5-(tert-butyl)benzimidazole is unique due to the combined presence of the hydroxymethyl and tert-butyl groups, which confer distinct chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, influencing the compound’s stability and interactions, while the hydroxymethyl group offers sites for further functionalization and hydrogen bonding.

Properties

CAS No.

2006277-24-1

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(6-tert-butyl-1H-benzimidazol-2-yl)methanol

InChI

InChI=1S/C12H16N2O/c1-12(2,3)8-4-5-9-10(6-8)14-11(7-15)13-9/h4-6,15H,7H2,1-3H3,(H,13,14)

InChI Key

LFAANLXFJBEWPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(N2)CO

Origin of Product

United States

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